[(4-Pentyloxyphenyl)sulfonyl]piperidine
Description
Properties
CAS No. |
101450-51-5 |
|---|---|
Molecular Formula |
C16H25NO3S |
Molecular Weight |
311.4g/mol |
IUPAC Name |
1-(4-pentoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C16H25NO3S/c1-2-3-7-14-20-15-8-10-16(11-9-15)21(18,19)17-12-5-4-6-13-17/h8-11H,2-7,12-14H2,1H3 |
InChI Key |
ZUMFFVJBSWSZMX-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Variations
| Compound Name | Substituent (X) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| [(4-Chlorophenyl)sulfonyl]piperidine | Cl | C₁₁H₁₄ClNO₂S | 283.75 | Electron-withdrawing Cl enhances sulfonamide acidity; moderate lipophilicity |
| [(4-Methoxyphenyl)sulfonyl]piperidine | OCH₃ | C₁₂H₁₇NO₃S | 283.35 | Electron-donating OCH₃ reduces acidity; increases solubility in polar solvents |
| [(4-Nitrophenyl)sulfonyl]piperidine | NO₂ | C₁₁H₁₄N₂O₄S | 296.31 | Strong electron-withdrawing NO₂; high reactivity in nucleophilic substitutions |
| [(4-Methylphenyl)sulfonyl]piperidine | CH₃ | C₁₂H₁₇NO₂S | 267.34 | Moderate lipophilicity; steric effects from CH₃ may hinder binding |
| [(4-Ethoxyphenyl)sulfonyl]piperidine | OC₂H₅ | C₁₃H₁₉NO₃S | 297.36 | Longer alkoxy chain than OCH₃; balances solubility and permeability |
| [(4-Pentyloxyphenyl)sulfonyl]piperidine | OC₅H₁₁ | C₁₆H₂₅NO₃S | 335.44 | High lipophilicity (predicted logP ~3.5); potential for CNS penetration |
Physicochemical Properties
- Lipophilicity :
- The pentyloxy chain in the target compound significantly increases logP compared to ethoxy (OC₂H₅) or methoxy (OCH₃) derivatives, favoring blood-brain barrier penetration but reducing aqueous solubility.
- Stability: Sulfonamides with electron-withdrawing groups (Cl, NO₂) exhibit greater stability under basic conditions compared to electron-donating substituents (OCH₃) .
Key Research Findings
- SAR Insights :
- Substitutions at the para position of the phenyl ring are critical for activity. For example, fluorine at this position enhances AChE inhibition by 3-fold compared to hydrogen .
- Alkoxy chain length correlates with lipophilicity and bioavailability; pentyloxy derivatives are promising for targeting lipid-rich tissues or the CNS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
